molecular formula C14H18N2O3 B249272 N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide

N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide

Cat. No. B249272
M. Wt: 262.3 g/mol
InChI Key: NTFSZUGSWQDIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide, commonly referred to as BPAP, is a chemical compound that has been found to have a range of potential applications in scientific research. BPAP is a synthetic compound that was first developed in the 1990s and has since been the subject of a number of studies exploring its potential uses in various fields.

Mechanism of Action

The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of dopamine receptors in the brain. BPAP has been found to bind to both D1 and D2 dopamine receptors, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
BPAP has been found to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and decreased anxiety-like behavior. These effects have been observed in animal studies and suggest that BPAP may have potential as a treatment for a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BPAP in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to conduct experiments and ensures that the results are reliable. However, one limitation of using BPAP is that its mechanism of action is not fully understood, which means that further research is needed to fully explore its potential applications.

Future Directions

There are a number of potential future directions for research on BPAP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Further studies are needed to explore the efficacy of BPAP in these conditions and to better understand its mechanism of action. Other potential areas of research include the development of new synthetic compounds based on the structure of BPAP, as well as the exploration of its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of BPAP involves the reaction of 3-(pyrrolidin-1-yl)propanoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.

Scientific Research Applications

BPAP has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP can increase the release of dopamine in the brain, which may help to alleviate symptoms of these conditions.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C14H18N2O3/c17-14(5-8-16-6-1-2-7-16)15-11-3-4-12-13(9-11)19-10-18-12/h3-4,9H,1-2,5-8,10H2,(H,15,17)

InChI Key

NTFSZUGSWQDIKB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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